1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22-14-18(13-20-22)28(24,25)21-16-10-9-15-6-5-11-23(19(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAKWONJNLKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step synthesis:
Starting Materials: : Common starting materials include 1H-pyrazole-4-sulfonyl chloride, 1-methyl-1H-pyrazole, and 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline.
Step 1: : Sulfonation of 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline using an appropriate sulfonating agent like chlorosulfonic acid or sulfur trioxide.
Step 2: : Coupling of the sulfonated intermediate with 1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine.
Step 3: : Final coupling with 1-methyl-1H-pyrazole using a suitable coupling reagent like N,N'-diisopropylcarbodiimide (DIC) to yield the desired product.
Industrial Production Methods
Industrially, the synthesis can be scaled up by optimizing each step for higher yield and purity, including the use of:
Efficient catalysts to speed up reactions.
Continuous flow reactors for better control over reaction conditions.
High-pressure reactors for reactions requiring elevated pressures.
Chemical Reactions Analysis
Functionalization of the Tetrahydroquinoline Ring
The 1,2,3,4-tetrahydroquinoline scaffold is synthesized via:
-
Cyclohexenone Condensation : Cyclization of substituted anilines with cyclohexenone derivatives under acidic conditions forms the tetrahydroquinoline core .
-
Sulfonylation at N1 : The nitrogen atom at position 1 is sulfonylated using phenylsulfonyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the phenylsulfonyl group .
Key Characterization Data :
-
1H NMR : Signals at δ 3.74 ppm (N–CH), δ 7.3–8.7 ppm (aromatic protons) .
-
FT-IR : Peaks at 3284 cm (N–H stretch), 1145 cm (S=O symmetric stretch) .
Optimization of Reaction Conditions
Reaction yields depend on solvent, base, and stoichiometry:
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | 71–78 | |
| Base | Diisopropylethylamine (DIPEA) | 1.5 equiv | |
| Temperature | 25–30°C | 16–24 h |
-
Side Reactions : Competing N-sulfonylation at alternative amine sites is minimized using bulky bases like DIPEA .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
Stability and Reactivity
-
Acid/Base Stability : The sulfonamide group resists hydrolysis under mild acidic/basic conditions but degrades in concentrated HCl or NaOH .
-
Reactivity : The pyrazole ring participates in electrophilic substitution (e.g., iodination) at position 3, while the sulfonamide group remains inert under standard conditions .
Biological Activity Correlation
-
Antiproliferative Activity : Derivatives with electron-withdrawing groups on the phenylsulfonyl moiety show enhanced activity (IC < 1 μM) .
-
Cytotoxicity : Non-cytotoxic to normal cell lines (LDH assay) .
Comparative Analysis of Analogues
| Modification Site | Effect on Activity | Source |
|---|---|---|
| Pyrazole N1 Methyl | Removal reduces potency by 10-fold | |
| Sulfonamide Capping | Improves CNS penetration |
Key Challenges and Solutions
Scientific Research Applications
Chemistry
The unique structure of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to investigate enzyme interactions and as a probe for biochemical pathways due to its specific binding properties.
Medicine
Industry
Industrially, it can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action involves interactions at the molecular level, often targeting specific enzymes or receptors. For example:
Enzyme Inhibition: : The sulfonamide group can mimic the natural substrate of certain enzymes, leading to inhibition.
Receptor Binding: : The quinoline and pyrazole rings can interact with receptor sites, modulating their activity.
These interactions can activate or inhibit biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamide Derivatives
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Diversity: The target compound’s phenylsulfonyl-tetrahydroquinoline group distinguishes it from analogs with simpler aryl (e.g., methoxybenzyl ) or heteroaromatic (e.g., pyridine ) substituents. The tetrahydroquinoline moiety may enhance hydrophobic interactions in biological systems.
- Electronic Effects : The 3-methoxy group in introduces electron-donating character, while fluorophenyl groups in provide electron-withdrawing effects, influencing binding affinity and metabolic stability.
- Steric Impact: Bulky substituents like trimethylpyrazole or chromenone may reduce conformational flexibility compared to the target compound’s less hindered structure.
Comparison :
- The target compound’s synthesis likely parallels methods for , involving sulfonamide bond formation. However, lower yields in (33%) highlight challenges in introducing complex fluorinated and chromenone groups.
Physicochemical Properties
Analysis :
- Higher melting points in correlate with increased molecular rigidity from fluorophenyl and chromenone groups.
- The target compound’s tetrahydroquinoline may balance lipophilicity and solubility better than bulkier analogs.
Biological Activity
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative that exhibits significant biological activity. This compound is characterized by its unique structural motifs, including a tetrahydroquinoline ring and a pyrazole sulfonamide moiety. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20N4O4S2
- Molecular Weight : 432.5 g/mol
- CAS Number : 1448077-71-1
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For example, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the production of pro-inflammatory mediators.
- Modulation of Receptor Activity : It acts as a modulator of certain receptors, potentially affecting signaling pathways associated with autoimmune diseases. Notably, it has been identified as an inverse agonist for RORγt, a key regulator in Th17 cell differentiation linked to autoimmune conditions .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (Lung Cancer) : IC50 values suggest significant antiproliferative effects.
- MCF-7 (Breast Cancer) : The compound shows promise in inhibiting cell growth.
The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activities through:
- Inhibition of Cytokine Production : It reduces levels of TNF-alpha and IL-6 in activated macrophages.
- Blocking Lck Activity : This action contributes to its efficacy in conditions characterized by excessive inflammation .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various pathogens. The sulfonamide group contributes to this effect by interfering with bacterial folate synthesis pathways.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of the compound on A549 and MCF-7 cells. Results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Mechanism Elucidation : Flow cytometry revealed increased apoptosis rates correlated with elevated caspase activity.
Study 2: Anti-inflammatory Mechanism
In a mouse model of rheumatoid arthritis, treatment with the compound resulted in:
- Significant Reduction in Joint Inflammation : Histological analysis showed decreased synovial inflammation.
- Cytokine Profiling : Serum levels of inflammatory cytokines were markedly lower compared to controls.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
